Home > Products > Screening Compounds P121612 > MI 2 MALT1 inhibitor
MI 2 MALT1 inhibitor - 1047953-91-2

MI 2 MALT1 inhibitor

Catalog Number: EVT-276199
CAS Number: 1047953-91-2
Molecular Formula: C19H17Cl3N4O3
Molecular Weight: 455.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MI-2 is a potent, irreversible, small molecule inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). [, , ] It is a valuable tool in scientific research to study MALT1 function and its role in various diseases. [] MI-2 exhibits selectivity for MALT1 over other caspases and demonstrates significant anti-tumor activity in preclinical models of B-cell lymphoma. [, ]

Future Directions
  • Optimization of MI-2: Further research is needed to optimize MI-2's pharmacokinetic properties and enhance its clinical suitability. []
  • Addressing potential toxicity: Preclinical studies suggest potential toxicity associated with prolonged MALT1 inhibition, particularly related to autoimmune reactions due to effects on Tregs. [, , , ] Careful monitoring and management of potential immune-related adverse events will be essential in clinical development.

Mepazine

  • Compound Description: Mepazine is a phenothiazine derivative historically recognized for its antipsychotic properties. It has been identified as a reversible, allosteric inhibitor of MALT1 protease activity. [, , , ]
  • Relevance: Mepazine's identification as a MALT1 inhibitor, alongside its well-established pharmacokinetic and safety profiles, sparked interest in exploring it and similar compounds as potential cancer treatments. This discovery highlighted the potential of repurposing existing drugs with known safety profiles for new therapeutic applications. Compared to MI-2, which acts as an irreversible inhibitor, mepazine's reversible binding to MALT1 presents a different approach to modulating MALT1 activity. [, , , ]

Thioridazine

  • Compound Description: Thioridazine belongs to the phenothiazine class of drugs, primarily known for its antipsychotic effects. Research has shown that thioridazine, similar to mepazine, exhibits reversible inhibitory activity against MALT1. [, ]
  • Relevance: The identification of thioridazine as a MALT1 inhibitor further supports the potential of phenothiazines as a source for developing novel MALT1-targeting agents. The discovery of thioridazine and mepazine as MALT1 inhibitors, both with a history of clinical use, provided a rationale for developing new phenothiazine derivatives with improved potency and reduced neurological side effects. Like mepazine, thioridazine offers an alternative mechanism of MALT1 inhibition compared to MI-2, highlighting the diverse approaches to targeting this protein. [, ]

Promazine

  • Compound Description: Promazine, another member of the phenothiazine drug family, has traditionally been used for its antipsychotic properties. Studies have revealed its capability to inhibit MALT1, similar to other phenothiazines like mepazine and thioridazine. []
  • Relevance: The discovery of promazine as a MALT1 inhibitor reinforces the potential of this drug class for repurposing in cancer treatment. Promazine's inclusion in MALT1 research, alongside mepazine and thioridazine, underscores the value of exploring existing drug libraries for new therapeutic targets. Its shared mechanism with other phenothiazines contrasts with the irreversible inhibition by MI-2, providing a basis for investigating different MALT1 inhibition strategies. []

Z-VRPR-FMK

  • Compound Description: Z-VRPR-FMK is a peptide-based inhibitor that directly targets the catalytic pocket of MALT1, effectively blocking its protease activity. [, , ]

Ibrutinib

  • Compound Description: Ibrutinib is an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a key component of the BCR signaling pathway upstream of MALT1. [, , , , , ]
  • Relevance: Ibrutinib is often used as a comparator or in combination with MALT1 inhibitors like MI-2 in preclinical studies. While effective in some B-cell malignancies, resistance to ibrutinib can emerge, highlighting the need for alternative strategies like MALT1 inhibition. Investigating combinations of ibrutinib and MALT1 inhibitors like MI-2 could lead to more effective therapies and potentially overcome ibrutinib resistance, particularly in cases where MALT1 activity remains elevated despite BTK inhibition. [, , , , , ]

Venetoclax

  • Compound Description: Venetoclax is a BH3 mimetic that selectively inhibits BCL2, a protein often overexpressed in various cancers, including lymphomas. []
  • Relevance: Venetoclax is explored as a combinatorial partner with MALT1 inhibitors, including MI-2, to enhance anti-tumor activity in B-cell malignancies. This combination strategy aims to target both BCR signaling and the intrinsic apoptotic pathway to achieve greater efficacy. The synergistic potential of venetoclax and MALT1 inhibitors like MI-2 underlines the importance of targeting multiple pathways in cancers like ABC-DLBCL to overcome resistance and improve treatment outcomes. []

JNJ-67856633 (JNJ-6633)

  • Compound Description: JNJ-67856633 is another allosteric MALT1 inhibitor that has entered clinical trials for B-cell malignancies. [, ]
  • Relevance: JNJ-67856633 serves as a benchmark for comparing the potency and efficacy of other MALT1 inhibitors, including MI-2 and SGR-1505. The clinical development of JNJ-67856633 highlights the progress in translating MALT1 inhibitors from bench to bedside. It also provides valuable insights into the clinical activity, safety, and potential biomarkers for this class of drugs, guiding the development of other MALT1 inhibitors like MI-2. [, ]

SGR-1505

  • Compound Description: SGR-1505 is a potent, orally bioavailable, small molecule allosteric inhibitor of MALT1. []
  • Relevance: Like MI-2, SGR-1505 targets MALT1 activity and demonstrates anti-proliferative activity in ABC-DLBCL cell lines. Preclinical studies have shown that SGR-1505 effectively inhibits tumor growth both as a single agent and in combination with BTK inhibitors, particularly in models resistant to existing BTK inhibitors. []

9. CTX-177 (ONO-7018) * Compound Description: CTX-177 (later renamed ONO-7018) is a potent and selective small-molecule inhibitor of the MALT1 protease. [, ] * Relevance: Similar to MI-2, CTX-177 has demonstrated preclinical efficacy against various lymphoma models and is being investigated for its potential to overcome acquired resistance to BTK inhibitors. [, ]

AUR-112

  • Compound Description: AUR-112 is a novel, allosteric MALT1 protease inhibitor designed with a focus on lowering plasma protein binding to improve its pharmacological properties. []
  • Relevance: Like MI-2, AUR-112 exhibits potent and selective inhibition of MALT1 protease activity and shows antiproliferative effects in ABC-DLBCL cells. The development of AUR-112, with its emphasis on optimizing pharmacokinetic properties, highlights the ongoing efforts to develop best-in-class MALT1 inhibitors for clinical use. It serves as another example of the progress being made in the field and provides a reference point for comparing the properties and potential advantages of different MALT1 inhibitors, including MI-2. []

ABBV-MALT1 and ABBV-525

  • Compound Description: ABBV-MALT1 is a preclinical small-molecule MALT1 inhibitor, and ABBV-525 is its clinical candidate successor. They are being developed for B-cell malignancies with chronic NF-κB activation, especially those resistant to upstream BCR pathway inhibitors. []
  • Relevance: Both compounds, like MI-2, highlight MALT1 inhibition as a potential therapeutic strategy for B-cell malignancies with acquired resistance to existing therapies. Their development emphasizes the therapeutic potential of MALT1 inhibition in addressing the unmet need for novel agents in this space, particularly in the context of resistance mechanisms. []

12. M1i-124* Compound Description: M1i-124 is a small molecule MALT1 inhibitor that disrupts the binding of BCL10 and MALT1, effectively blocking both MALT1 scaffold and protease activities. It has demonstrated promising results in preclinical studies, including reducing the viability of diffuse midline glioma (DMG) cells. []* Relevance: While both MI-2 and M1i-124 target MALT1, M1i-124 specifically disrupts the MALT1-BCL10 interaction, offering a different mechanism of action. This highlights the potential for developing various types of MALT1 inhibitors with distinct mechanisms and potentially broader therapeutic applications. []

13. BPI-530616* Compound Description: BPI-530616 is a novel, potent, and orally bioavailable small molecule allosteric inhibitor of MALT1. []* Relevance: BPI-530616, like MI-2, has demonstrated promising antitumor efficacy in preclinical models of DLBCL and positive results in immune-oncology models. []

Overview

MI 2 MALT1 inhibitor is a small molecule specifically designed to inhibit the activity of the mucosa-associated lymphoid tissue lymphoma translocation protein 1, commonly referred to as MALT1. This protein plays a crucial role in various cellular processes, particularly in immune responses and lymphocyte signaling. The inhibition of MALT1 has garnered significant interest in therapeutic contexts, particularly for treating aggressive forms of diffuse large B-cell lymphoma (ABC-DLBCL) and other proliferative diseases.

Source

MI 2 was developed as part of an effort to create effective therapies targeting MALT1, which has been implicated in the pathogenesis of several cancers. Initial studies demonstrated its potential as an irreversible inhibitor, leading to its classification as a promising candidate for further research and development in oncology .

Classification

MI 2 belongs to a class of compounds known as small molecule inhibitors. It specifically targets the paracaspase domain of MALT1, which is responsible for its proteolytic activity. This compound is categorized under enzyme inhibitors and is particularly relevant in the context of cancer therapeutics due to its selective action against MALT1 .

Synthesis Analysis

Methods

The synthesis of MI 2 involves several chemical reactions that are designed to create a compound with high specificity and potency against MALT1. The process typically includes:

  • Formation of the core structure: The synthesis begins with the creation of a triazole core, which is essential for the compound's biological activity.
  • Side chain modifications: Various side chains can be introduced to enhance potency and selectivity. Research has shown that certain functional groups can be replaced without significantly affecting the activity, allowing for the development of analogues with improved properties .

Technical Details

The synthesis often employs techniques such as microwave-assisted reactions and click chemistry to facilitate rapid and efficient formation of the desired compounds. Structure-activity relationship studies guide modifications to optimize efficacy against MALT1 while minimizing off-target effects .

Molecular Structure Analysis

Structure

MI 2 features a complex molecular structure characterized by a triazole ring and various functional groups that contribute to its binding affinity for MALT1. The specific arrangement of atoms allows for effective interaction with the paracaspase domain, enabling irreversible inhibition.

Data

Molecular modeling studies have provided insights into the three-dimensional configuration of MI 2, revealing critical interactions that stabilize its binding to MALT1. These studies often utilize computational methods such as molecular dynamics simulations and docking analyses to predict binding affinities and conformational dynamics .

Chemical Reactions Analysis

Reactions

MI 2 primarily acts through covalent modification of MALT1, which involves the formation of a stable bond between the inhibitor and the target protein. This process effectively prevents MALT1 from performing its normal proteolytic functions.

Technical Details

Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers have confirmed that MI 2 modifies MALT1 covalently, resulting in a measurable increase in molecular weight corresponding to the addition of MI 2 minus a chloride group . This irreversible binding is crucial for its mechanism of action.

Mechanism of Action

Process

The mechanism by which MI 2 inhibits MALT1 involves direct binding to the paracaspase domain, leading to a loss of enzymatic activity. Upon binding, MI 2 prevents MALT1 from cleaving its substrates, which are vital for downstream signaling pathways associated with cell survival and proliferation.

Data

Studies indicate that treatment with MI 2 results in significant reductions in cleavage events involving key substrates such as cylindromatosis and A20, ultimately leading to altered cellular responses including apoptosis or ferroptosis in specific cell types .

Physical and Chemical Properties Analysis

Physical Properties

MI 2 is typically characterized by its solubility in organic solvents and stability under physiological conditions. Its physical state may vary depending on formulation but is generally solid at room temperature.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 419 Da.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Reactivity: Contains reactive groups that facilitate covalent bonding with target proteins.

These properties are essential for understanding how MI 2 behaves in biological systems and how it can be effectively delivered as a therapeutic agent .

Applications

Scientific Uses

MI 2 has significant applications in cancer research, particularly for:

  • Targeting ABC-DLBCL: It has shown efficacy in preclinical models by inhibiting tumor growth through selective action on MALT1.
  • Studying Ferroptosis: Recent studies have highlighted its role in inducing ferroptosis in vascular smooth muscle cells, suggesting broader implications for vascular diseases .
  • Exploring Immune Responses: By inhibiting MALT1, researchers can investigate its role in immune signaling pathways, potentially leading to novel therapeutic strategies for autoimmune diseases or inflammatory conditions.

Properties

CAS Number

1047953-91-2

Product Name

MI 2 MALT1 inhibitor

IUPAC Name

2-chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1,2,4-triazol-1-yl]phenyl]acetamide

Molecular Formula

C19H17Cl3N4O3

Molecular Weight

455.72

InChI

InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27)

InChI Key

TWJGQZBSEMDPQP-UHFFFAOYSA-N

SMILES

COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl

Solubility

Soluble in DMSO, not in water

Synonyms

MI-2; MI 2; MI2; MALT1 inhibitor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.